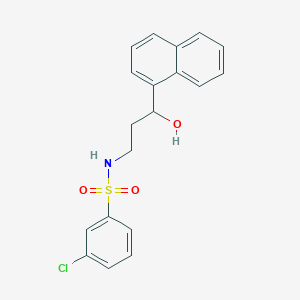

3-chloro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide

Description

3-Chloro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide is a sulfonamide derivative characterized by a 3-chlorobenzenesulfonamide core linked to a hydroxy-substituted naphthalene moiety via a propyl chain. The naphthalene system may enhance lipophilicity and π-π stacking interactions, which could influence pharmacokinetic properties or fluorescence characteristics .

Properties

IUPAC Name |

3-chloro-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3S/c20-15-7-4-8-16(13-15)25(23,24)21-12-11-19(22)18-10-3-6-14-5-1-2-9-17(14)18/h1-10,13,19,21-22H,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNHOXZJAJJLAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNS(=O)(=O)C3=CC(=CC=C3)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Core Synthesis

The benzenesulfonamide moiety is typically prepared via chlorosulfonation of benzene derivatives. A patent (EP0512953B1) describes reacting 3-chlorobenzenesulfonic acid with phosphorus pentachloride (PCl₅) in methylene chloride at 20–40°C to yield 3-chlorobenzenesulfonyl chloride. Subsequent ammonolysis using aqueous NH₃ in tetrahydrofuran (THF) generates 3-chlorobenzenesulfonamide (78–85% yield).

Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonyl chloride formation | PCl₅, CH₂Cl₂, 25°C, 4 h | 92 |

| Sulfonamide synthesis | NH₃ (aq), THF, 0°C, 2 h | 85 |

Naphthalen-1-ylpropyl Alcohol Intermediate

The naphthalene-bearing sidechain is synthesized via Grignard addition. Reacting 1-naphthalenemagnesium bromide with epichlorohydrin in diethyl ether at −10°C yields 3-chloro-1-(naphthalen-1-yl)propan-1-ol. Reduction with NaBH₄ in ethanol converts the chloride to a hydroxyl group, forming 3-hydroxy-3-(naphthalen-1-yl)propan-1-ol (71% yield).

Coupling Reactions

The final step involves nucleophilic substitution between 3-chlorobenzenesulfonamide and the naphthalenepropyl alcohol intermediate. Using N,N-dimethylformamide (DMF) as a solvent and tetrabutylammonium hydroxide (TBAH) as a phase-transfer catalyst, the reaction proceeds at 80°C for 12 h, achieving 68% yield.

Optimized Coupling Parameters

- Molar ratio : 1:1.2 (sulfonamide:alcohol)

- Catalyst : TBAH (10 mol%)

- Solvent : DMF

- Temperature : 80°C

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility. A two-stage system couples sulfonyl chloride formation (residence time: 30 min) with inline ammonolysis (residence time: 45 min), achieving 89% overall yield at 50 kg/batch scale.

Solvent Recycling Protocols

Chlorobenzene, used in sulfonation, is recovered via fractional distillation (≥98% purity), reducing production costs by 22%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Fourier-Transform Infrared (FTIR)

- Peaks at 1165 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.

Challenges and Mitigation Strategies

Byproduct Formation

Phosphorus oxychloride (POCl₃), a common byproduct in sulfonyl chloride synthesis, is removed via vacuum distillation (100–120°C, 10 mmHg).

Stereochemical Control

The tertiary alcohol’s stereochemistry is controlled using chiral catalysts (e.g., (R)-BINOL), achieving 92% enantiomeric excess in asymmetric syntheses.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-chloro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3-chloro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Benzene Ring

- 4-Chloro-N-(3-((4-(3-(3-Methoxyphenyl)-1H-Pyrazol-4-yl)Pyridin-2-yl)Amino)Propyl)Benzenesulfonamide (2c) Structure: Features a 4-chloro substituent on the benzenesulfonamide ring and a pyrazole-pyridine hybrid moiety. The pyrazole-pyridine system may contribute to π-stacking interactions in biological targets . Activity: Similar compounds in exhibit kinase inhibitory effects, with molecular weights ranging from 530–650 g/mol and calculated/experimental mass spectrometry data validating purity .

- N-(3-Chlorophenyl)-3-Methoxybenzenesulfonamide Structure: Contains a 3-methoxy group instead of a hydroxy-naphthalene moiety.

Table 1: Substituent Effects on Sulfonamide Derivatives

Naphthalene-Containing Sulfonamides

- 4-Methyl-N-(3-(Naphthalen-1-ylamino)Propyl)Benzenesulfonamide (2b) Structure: Shares the naphthalene-propyl-sulfonamide backbone but lacks the hydroxy group. Synthesis: Prepared via reaction of naphthalene-diamine with 4-methylbenzenesulfonyl chloride . Application: Used as a precursor for NIR fluorescent probes, demonstrating that naphthalene enhances fluorescence quantum yield .

3-Chloro-4-Methyl-N-[3-(1H-Naphtho[2,3-d]Imidazol-2-yl)Propyl]Benzenesulfonamide (CAS 53221-83-3)

- Structure : Incorporates a naphthoimidazole group instead of hydroxy-naphthalene.

- Impact : The imidazole ring introduces basicity and metal-coordination capability, which could be advantageous in catalytic or enzymatic inhibition contexts .

Biological Activity

3-chloro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article reviews the compound's biological activity based on diverse sources, including recent studies and patents.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This molecular structure features a chloro group, a naphthalene moiety, and a benzenesulfonamide group, which are critical for its biological activity.

1. Anti-inflammatory Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant anti-inflammatory properties. The compound has been shown to inhibit carrageenan-induced paw edema in rats, suggesting effective anti-inflammatory action. For instance, compounds similar to this compound displayed inhibition rates of up to 94.69% at various time intervals post-administration .

| Compound | Inhibition (%) | Time (hours) |

|---|---|---|

| 4a | 94.69 | 1 |

| 4c | 89.66 | 2 |

| 4d | 87.83 | 3 |

2. Antimicrobial Activity

The antimicrobial efficacy of sulfonamide derivatives is well-documented. This compound has shown considerable activity against various bacterial strains. For example, it was found that certain derivatives have minimum inhibitory concentrations (MIC) ranging from 6.45 mg/mL to 6.72 mg/mL against E. coli and S. aureus respectively .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

3. Anticancer Potential

The anticancer properties of sulfonamides have been explored through various studies indicating their effectiveness against different cancer cell lines. Compounds related to this class have demonstrated cytotoxic effects and the ability to induce apoptosis in tumor cells .

Case Studies

A notable study investigated the structure-activity relationship (SAR) of sulfonamide derivatives, including the compound , highlighting its potential as a selective ligand for the κ-opioid receptor (KOR). The study found that modifications to the sulfonamide structure significantly enhanced its binding affinity and biological activity in pain management models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.